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Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a highly effective fluorescent dye

used for long-term cell tracking and the analysis of cell proliferation.[1][2][3] This cell-permeable

compound readily diffuses into cells.[4][5] Once inside, intracellular esterases cleave the

acetate groups, converting CFDA-SE into the fluorescent molecule carboxyfluorescein

succinimidyl ester (CFSE), which is then retained within the cell.[1][6][7] The succinimidyl ester

group of CFSE covalently binds to intracellular proteins, ensuring stable, long-term labeling.[6]

[8]

As cells divide, the CFSE label is distributed equally between the two daughter cells.[3][5] This

results in a progressive halving of the fluorescence intensity with each cell division, which can

be quantified using flow cytometry to distinguish different generations of cells.[1][6] This

powerful technique allows for the detailed analysis of cell proliferation kinetics and can be

combined with immunophenotyping to study the proliferative responses of specific cell subsets.

[9][10]
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Mechanism of Action
The mechanism of CFDA-SE staining and subsequent cell tracking is a two-step intracellular

process.
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Caption: Mechanism of CFDA-SE Staining.

Materials and Reagents
CFDA-SE (5(6)-carboxyfluorescein diacetate succinimidyl ester)

Anhydrous Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Bovine Serum Albumin (BSA)

Complete cell culture medium (e.g., RPMI + 10% FBS)

Fetal Bovine Serum (FBS)

Cells of interest in a single-cell suspension

Flow cytometer with a 488 nm laser
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Experimental Protocols
This protocol provides a general guideline for CFDA-SE staining. Optimal conditions,

particularly the CFDA-SE concentration and incubation time, should be determined for each

cell type and experimental setup.[11][12]

Reagent Preparation
CFDA-SE Stock Solution (e.g., 2 mM): Prepare a stock solution of CFDA-SE at a concentration

1000-fold higher than the final working concentration in anhydrous DMSO.[11][13] For

example, to achieve a final concentration of 2 µM, prepare a 2 mM stock solution.[13] Aliquot

into single-use vials and store at -20°C, protected from light and moisture.[11][13] Hydrolysis of

CFDA-SE can occur in the presence of water, leading to decreased labeling efficiency.[13]
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Staining Protocol
The following workflow outlines the key steps for staining cells with CFDA-SE for flow

cytometric analysis.
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Caption: CFDA-SE Staining Workflow.

Detailed Steps:

Cell Preparation: Prepare a single-cell suspension of your cells of interest in PBS or HBSS

containing 0.1% BSA.[11][13] The cell concentration can range from 1 x 10^6 cells/mL for in

vitro experiments to 5 x 10^7 cells/mL for adoptive transfer studies.[11][13] Ensure the cells

are in a single-cell suspension by filtering through a nylon mesh if necessary.[13]

Prepare CFDA-SE Working Solution: Dilute the CFDA-SE stock solution in PBS with 0.1%

BSA to a 2x final labeling concentration.[11][13] For example, if your desired final

concentration is 5 µM, prepare a 10 µM solution.[13] The volume of this solution should be

equal to the volume of your cell suspension.[11][13]

Staining: Add an equal volume of the 2x CFDA-SE working solution to the cell suspension.

[11][13] Mix gently and incubate for 5 to 10 minutes at 37°C, protected from light.[13]

Stopping the Reaction: Immediately stop the staining reaction by adding 5 volumes of ice-

cold complete culture medium (containing FBS) and centrifuge the cells.[2] The proteins in

the serum will quench any unreacted CFDA-SE.[11][13]

Washing: Wash the cells two to three times with complete culture medium to remove any

unbound dye.[10][13] An optional incubation step at 37°C for 5 minutes after the second
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wash can help facilitate the diffusion of free, unreacted dye out of the cells before the final

wash.[11][13]

Time Zero Control: It is recommended to take an aliquot of the stained cells for immediate

analysis by flow cytometry. This will serve as the "time zero" or undivided population

reference.[6][10]

Cell Culture: Resuspend the remaining cells in fresh, pre-warmed culture medium and place

them under the appropriate conditions for cell proliferation.[6]

Flow Cytometry Analysis: At desired time points, harvest the cells and analyze them on a

flow cytometer equipped with a 488 nm laser.[6] The CFSE signal is typically detected in the

FITC channel (e.g., using a 530/30 bandpass filter).[13]
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Data Analysis
The data from a CFDA-SE proliferation assay is typically visualized as a histogram of

fluorescence intensity. The undivided parent population will show the highest fluorescence

intensity.[7] With each cell division, the fluorescence intensity is halved, resulting in a series of

distinct peaks, each representing a successive generation of cells.[1][9] Unstained cells should

be used as a negative control to set the background fluorescence.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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